molecular formula C10H9NO2 B083991 6-methoxyquinolin-2(1H)-one CAS No. 13676-00-1

6-methoxyquinolin-2(1H)-one

Cat. No.: B083991
CAS No.: 13676-00-1
M. Wt: 175.18 g/mol
InChI Key: MLHXCMWXUMCLNK-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a methoxy group at the 6th position and a keto group at the 2nd position

Mechanism of Action

Target of Action

Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

It has been reported that this compound can participate in a light-induced direct electron transfer with alkyl carboxylic acids for c-h alkylation .

Biochemical Pathways

It is known that the compound can participate in c-h alkylation reactions , which are fundamental transformations in organic chemistry and are involved in various biochemical pathways.

Result of Action

Given its ability to participate in c-h alkylation reactions , it can be inferred that the compound might influence the structure and function of biomolecules in the cell.

Action Environment

It is known that the compound can participate in light-induced reactions , suggesting that light conditions might influence its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone, followed by cyclization under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the keto group can lead to the formation of 6-methoxyquinolin-2(1H)-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Oxidized quinolinone derivatives.

    Reduction: 6-Methoxyquinolin-2(1H)-ol.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

6-Methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown potential for its use in developing treatments for diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinolin-2(1H)-one: Lacks the methoxy group at the 6th position.

    6-Chloroquinolin-2(1H)-one: Has a chloro group instead of a methoxy group at the 6th position.

    6-Hydroxyquinolin-2(1H)-one: Has a hydroxy group at the 6th position.

Uniqueness: 6-Methoxyquinolin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interaction with biological targets, making it distinct from other quinolinone derivatives.

Properties

IUPAC Name

6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHXCMWXUMCLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281268
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-00-1
Record name 13676-00-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 6-methoxyquinoline (2.08 g) in CHCl3 (45 mL) at r.t. was added m-chloroperoxybenzoic acid (3.38 g) portionwise over 10 min. After 30 min., CHCl3 (50 mL) was added and the solution washed with saturated aq. NaHCO3 (3×), dried (MgSO4) and concentrated. A portion of this material (500 mg) in DMF (10 mL) was treated with trifluoroacetic anhydride (TFAA) and stirred at r.t. for 17 hr. The TFAA was removed under vacuum and to the resulting solution was added water (60 mL). The mixture was extracted with EtOAc (6×) and the combined organics were dried (MgSO4) and concentrated. Trituration of the resulting material with acetone provided the title compound as a pale yellow solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of 6-methoxyquinolin-2(1H)-one into an iridium(III) complex influence its interaction with DNA?

A1: Research suggests that incorporating this compound as a ligand in an iridium(III) complex can significantly impact its interaction with DNA. While the specific study mentioned does not directly synthesize a complex with this compound, it investigates closely related derivatives. It highlights that the complex containing a 7-methoxy-2-(methylthio)quinoline ligand [] exhibited stronger binding affinity to CT-DNA compared to complexes with other substitutions on the quinoline ring. This difference in binding affinity suggests that the position and nature of substituents on the quinoline ring play a crucial role in dictating the interaction of the resulting iridium(III) complexes with DNA []. Further investigation into the binding mode of the this compound containing complex is needed to fully elucidate its specific interactions.

Q2: What is the documented anticancer activity of iridium(III) complexes incorporating this compound or its derivatives?

A2: While the provided research doesn't directly investigate the anticancer activity of an iridium(III) complex with this compound itself, it explores complexes with structurally similar ligands []. The study demonstrates that these iridium(III) complexes display promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines []. Importantly, the complex containing the 7-methoxy-2-(methylthio)quinoline ligand exhibited higher cytotoxicity against the HeLa cell line compared to cisplatin, a widely used chemotherapy drug []. This finding emphasizes the potential of iridium(III) complexes bearing quinoline-based ligands, including potentially this compound, as anticancer agents. Further research is needed to directly assess the anticancer properties of the this compound-containing complex and to explore its mechanism of action.

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